molecular formula C6H14NO4P B1330135 Diethyl (2-amino-2-oxoethyl)phosphonate CAS No. 5464-68-6

Diethyl (2-amino-2-oxoethyl)phosphonate

Cat. No. B1330135
CAS RN: 5464-68-6
M. Wt: 195.15 g/mol
InChI Key: QPVCUQOSWAXEOQ-UHFFFAOYSA-N
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Description

Organophosphonates are a class of compounds known for their significant bioactivity. Among these, diethyl (2-amino-2-oxoethyl)phosphonate derivatives have been studied for various applications, including their potential as anticancer agents. For instance, Diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)phenylmethyl]phosphonate has shown promising results as an anticancer agent, particularly against acute promyelocytic leukemia, by inducing cell differentiation and apoptosis .

Synthesis Analysis

The synthesis of diethyl (2-amino-2-oxoethyl)phosphonate derivatives can be achieved through various methods. One approach involves the first synthesis of diethyl l-diazo-2,2,2-trifluoroethylphosphonate, which is then used to produce CF3-substituted α-hydroxy phosphonic and α-amino phosphonic acid derivatives through Rh-catalyzed insertion into O-H and N-H bonds . Another method includes the preparation of diethyl {(3-hydroxy-propyl)aminomethyl}phosphonates, which can be further transformed into cyclic aminomethanephosphonic acid esters . Additionally, diethyl 3-oxocyclobutylphosphonate serves as a versatile synthetic intermediate for the preparation of 3-phosphonocyclobutyl amino acid analogues .

Molecular Structure Analysis

The molecular structure of diethyl (2-amino-2-oxoethyl)phosphonate derivatives can exhibit interesting features such as nearly tetrahedral geometry around the phosphorus atom. For example, diethyl (1-hydroxy-2-butynyl)phosphonate displays this geometry along with intermolecular and intramolecular hydrogen bonding .

Chemical Reactions Analysis

Diethyl (2-amino-2-oxoethyl)phosphonate derivatives can undergo various chemical reactions. Aminium salts can be obtained from reactions with halogen derivatives of hydrocarbons . Additionally, the addition of diethyl phosphite to chiral aldonitrones has been explored as a stereoselective process for synthesizing complex α-amino phosphonates and their N-hydroxy derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl (2-amino-2-oxoethyl)phosphonate derivatives are influenced by their molecular structure. The presence of functional groups such as hydroxyl or amino groups can lead to the formation of hydrogen bonds, which can affect properties like solubility and boiling points. The synthesis of diethyl 1-propyl-2-oxoethylphosphonate involves reactions such as acylation and phosphonation, which can alter the compound's reactivity and stability . Furthermore, novel diethyl {(4-oxo-1,4-dihydroquinolin-3-yl)(aryl/heteroaryl-amino)methyl}phosphonates have been synthesized using CdI2 nanoparticles as a catalyst, demonstrating good antifungal activities, which is indicative of their bioactive properties .

Scientific Research Applications

  • Corrosion Inhibition : Diethyl (2-amino-2-oxoethyl)phosphonate derivatives have been extensively studied for their corrosion inhibiting properties. Research on α-aminophosphonates like diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate demonstrated significant inhibition efficiency on mild steel corrosion in hydrochloric acid, making them useful in industrial applications like pickling processes (Gupta et al., 2017).

  • Structural Characterization and Synthesis : The compound and its derivatives have been synthesized and structurally characterized, reflecting their potential in various biological activities such as enzyme inhibition and antibacterial, antitumor, or antiviral agents. The synthesis involves the Kabachnik-Fields reaction, coupling carbonyl, amine, and dialkyl phosphite units (Ouahrouch et al., 2014).

  • Anticorrosive Properties : Studies on diethyl (phenylamino) methyl) phosphonate derivatives showcased their effectiveness as corrosion inhibitors for carbon steel in acidic mediums. These studies involve a combination of experimental methods and theoretical studies like Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS), indicating their significant role in protecting metals against corrosion (Moumeni et al., 2020).

  • Chemical Synthesis and Characterization : Diethyl {(3-hydroxypropyl)aminomethyl}phosphonates have been prepared and characterized, showing potential in creating various chemical structures like oxazaphosphepane heterocycles and aminomethanephosphonic acids (Zamorano-Octaviano et al., 2006).

  • Biological Applications : The compound's derivatives, such as Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate, have shown significant anticancer activity, especially against leukemic cell lines. This demonstrates their potential in chemo-differentiation therapy for acute promyelocytic leukemia and other acute myeloid leukemias (Mohammadi et al., 2019).

  • Pharmaceutical Research : Research on diethyl (2-amino-3-cyano-4H-chromen-4-yl)phosphonate and its derivatives highlighted their potential as effective drugs. Theoretical calculations and experimental spectroscopic studies have been conducted to understand their chemical behavior and potential medicinal applications (Yadav et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-diethoxyphosphorylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14NO4P/c1-3-10-12(9,11-4-2)5-6(7)8/h3-5H2,1-2H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVCUQOSWAXEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60280088
Record name Diethyl (2-amino-2-oxoethyl)phosphonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (2-amino-2-oxoethyl)phosphonate

CAS RN

5464-68-6
Record name 5464-68-6
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Record name Diethyl (2-amino-2-oxoethyl)phosphonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5464-68-6
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Synthesis routes and methods

Procedure details

In 400 ml of 25% aqueous ammonia is dissolved 100 g (0.446 mol) of ethyl diethylphosphonoacetate at an temperature of not higher than 10° C. The solution is allowed to stand overnight at an temperature of not higher than 15° C. and concentrated under reduced pressure. To the residue is added 25 ml of toluene and the water is azeotropically removed off under reduced pressure. To the residue is added 300 ml of toluene and 100 ml is azeotropically removed off under atmospheric pressure for complete dehydration. The residual solution is cooled and seed crystals are added at 50° C. for crystallization. After cooling to 5° C., the crystals are collected by filtration. The crystals are washed with 100 ml of toluene and dried in vacuo overnight to give 76.7 g of diethylphosphono-acetamide (a carbamoyl-containing Wittig reagent) (Yield 88.0%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RB Driver - 2017 - search.proquest.com
This thesis details the exploration of a number of discrete but interlinked projects. 1) The synthesis of 1, 3-bis-subsitituted electron-deficient butadiene substrates for the study of …
Number of citations: 3 search.proquest.com
P Flury, J Breidenbach, N Krüger, R Voget, L Schäkel… - 2023 - chemrxiv.org
Cathepsins (Cats) are proteases that mediate the successful entry of SARS-CoV-2 into host cells. We designed and synthesized a tailored series of 21 peptidomimetics and evaluated …
Number of citations: 2 chemrxiv.org
M Forster, A Chaikuad, T Dimitrov… - Journal of Medicinal …, 2018 - ACS Publications
Janus kinases are major drivers of immune signaling and have been the focus of anti-inflammatory drug discovery for more than a decade. Because of the invariable colocalization of …
Number of citations: 49 pubs.acs.org
M Råken - 2017 - uis.brage.unit.no
In recent years, several isolated natural products containing a guanidine group have proven to have antibacterial effects. Preparation of such molecules synthetically is therefore highly …
Number of citations: 0 uis.brage.unit.no
M Forster, A Chaikuad, SM Bauer, J Holstein… - Cell chemical …, 2016 - cell.com
Janus kinases (JAKs) are a family of cytoplasmatic tyrosine kinases that are attractive targets for the development of anti-inflammatory drugs given their roles in cytokine signaling. One …
Number of citations: 100 www.cell.com

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